4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile
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Overview
Description
4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile is an organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methoxy group, and a hydroxybutanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile typically involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to introduce the methoxy group. This is followed by a series of reactions to introduce the hydroxybutanenitrile moiety. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as piperidine under controlled temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde
- 4-[(2,4-Dichlorophenyl)methoxy]phenylmethanol
- 2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile
Uniqueness
4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications .
Properties
CAS No. |
922735-22-6 |
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Molecular Formula |
C11H11Cl2NO2 |
Molecular Weight |
260.11 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methoxy]-3-hydroxybutanenitrile |
InChI |
InChI=1S/C11H11Cl2NO2/c12-9-2-1-8(11(13)5-9)6-16-7-10(15)3-4-14/h1-2,5,10,15H,3,6-7H2 |
InChI Key |
IYKHAWKQQZGKKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COCC(CC#N)O |
Origin of Product |
United States |
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